Ethyl 4-(3-(5-methylfuran-2-yl)propanamido)benzoate
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Overview
Description
Ethyl 4-(3-(5-methylfuran-2-yl)propanamido)benzoate is a synthetic compound that has recently gained attention in the scientific community due to its remarkable biological activities and potential implications in various fields of research and industry. This compound is known for its complex structure, which includes a furan ring, a benzoate group, and an amido linkage, making it a versatile molecule for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(3-(5-methylfuran-2-yl)propanamido)benzoate typically involves a multi-step process. One common method starts with the preparation of 5-methylfuran-2-carboxylic acid, which is then converted to its corresponding acid chloride using thionyl chloride. This acid chloride reacts with 3-aminopropanoic acid to form the amide linkage. Finally, the benzoate ester is formed by reacting the amide with ethyl 4-hydroxybenzoate under esterification conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and solvents that are recyclable and environmentally friendly is also a focus to ensure sustainable production practices.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(3-(5-methylfuran-2-yl)propanamido)benzoate undergoes various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.
Reduction: The amide group can be reduced to an amine under hydrogenation conditions.
Substitution: The benzoate ester can undergo nucleophilic substitution reactions to form different ester derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is typically used for reduction.
Substitution: Nucleophiles such as alcohols and amines can be used under basic conditions to achieve substitution.
Major Products Formed
Oxidation: Furan-2,5-dione derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Various ester and amide derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 4-(3-(5-methylfuran-2-yl)propanamido)benzoate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with specific biological targets.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of functionalized polymers.
Mechanism of Action
The mechanism by which Ethyl 4-(3-(5-methylfuran-2-yl)propanamido)benzoate exerts its effects involves its interaction with specific molecular targets. The furan ring is known to interact with enzymes and receptors, modulating their activity. The amido linkage and benzoate ester also contribute to the compound’s ability to bind to proteins and other biomolecules, affecting various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
Ethyl 5-amino-4-cyano-2-methylfuran-3-carboxylate: Known for its biological activities and used in similar applications.
Ethyl 4-acetyl-5-methylfuran-3-carboxylate: Another furan derivative with significant biological properties.
Uniqueness
Ethyl 4-(3-(5-methylfuran-2-yl)propanamido)benzoate is unique due to its specific combination of functional groups, which confer a distinct set of chemical and biological properties.
Properties
IUPAC Name |
ethyl 4-[3-(5-methylfuran-2-yl)propanoylamino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO4/c1-3-21-17(20)13-5-7-14(8-6-13)18-16(19)11-10-15-9-4-12(2)22-15/h4-9H,3,10-11H2,1-2H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQTHUKCGJPCQDU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CCC2=CC=C(O2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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